

validation of BI-3802's effect on downstream pathways

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BI-3802: A Comparative Analysis of a BCL6 Degrader

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **BI-3802**, a potent B-cell lymphoma 6 (BCL6) degrader, with its non-degrading counterpart, BI-3812. The experimental data herein validates the downstream pathway effects of **BI-3802**, offering a clear perspective on its mechanism of action and therapeutic potential.

Mechanism of Action: Induction of BCL6 Degradation

BI-3802 represents a novel class of small molecules that induce the degradation of the BCL6 oncoprotein.[1][2] Unlike traditional inhibitors, BI-3802 binds to the BTB domain of BCL6 and triggers its polymerization into higher-order filaments.[1][2] This drug-induced polymerization enhances the recruitment of the E3 ubiquitin ligase SIAH1, leading to the ubiquitination and subsequent proteasomal degradation of BCL6.[1][3] This mechanism is distinct from conventional BCL6 inhibitors like BI-3812, which also bind to the BTB domain but do not induce degradation.[1][2] The degradation of BCL6 by BI-3802 results in a profound de-repression of BCL6 target genes and potent anti-proliferative effects in Diffuse Large B-cell Lymphoma (DLBCL) cell lines.[1][3]

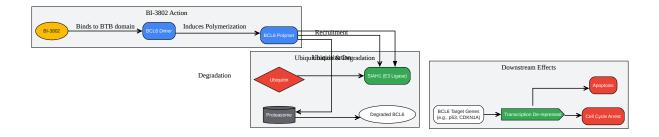


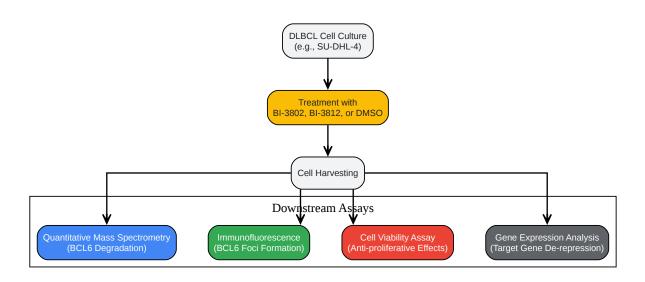


Downstream Signaling Pathway

The downstream signaling pathway affected by **BI-3802** is centered on the selective removal of the BCL6 protein, a key transcriptional repressor. This leads to the upregulation of genes involved in cell cycle arrest and apoptosis.







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